molecular formula C12H11N3O B2902223 (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile CAS No. 305372-44-5

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile

カタログ番号 B2902223
CAS番号: 305372-44-5
分子量: 213.24
InChIキー: BSQHESYAAZYILW-FLIBITNWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile, also known as BIX-01294, is a small molecule inhibitor that targets histone lysine methyltransferase G9a. It was first identified in a high-throughput screening for G9a inhibitors and has been studied extensively for its potential therapeutic applications.

作用機序

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile targets G9a, a histone lysine methyltransferase that plays a critical role in epigenetic regulation. G9a is responsible for the methylation of histone H3 lysine 9, which is associated with transcriptional repression. (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile binds to the SET domain of G9a and inhibits its enzymatic activity, leading to a decrease in histone H3 lysine 9 methylation and an increase in gene expression.
Biochemical and Physiological Effects:
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on histone methylation and gene expression, (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways. It has also been shown to inhibit the activity of DNA methyltransferases, which are involved in DNA methylation and gene silencing.

実験室実験の利点と制限

One of the main advantages of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile is its specificity for G9a, which allows for the selective inhibition of histone methylation and gene expression. However, one of the limitations of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile is its low solubility, which can make it difficult to work with in some experimental settings. Additionally, the effects of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile on cell viability and proliferation can vary depending on the cell type and experimental conditions.

将来の方向性

There are several future directions for the study of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile. One area of interest is the development of more potent and selective G9a inhibitors that can be used in clinical settings. Another area of interest is the identification of new therapeutic applications for (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile, particularly in the treatment of neurodegenerative disorders and viral infections. Additionally, further research is needed to fully understand the biochemical and physiological effects of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile and its potential limitations in experimental settings.
In conclusion, (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile is a small molecule inhibitor that targets histone lysine methyltransferase G9a and has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of histone methylation and gene expression, and it has a wide range of biochemical and physiological effects. While (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile has some limitations in experimental settings, there are several future directions for its study and development as a therapeutic agent.

合成法

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzimidazole with acetylacetone to form a benzimidazole intermediate, which is then reacted with chloroacetonitrile to form (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile. The yield of this synthesis is typically around 20-25%, and the purity can be improved through recrystallization.

科学的研究の応用

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile has been shown to improve cognitive function and reduce neuroinflammation. In viral infections, (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile has been shown to inhibit the replication of certain viruses, including herpes simplex virus.

特性

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxypent-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-11(16)8(7-13)12-14-9-5-3-4-6-10(9)15-12/h3-6,16H,2H2,1H3,(H,14,15)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQHESYAAZYILW-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C1=NC2=CC=CC=C2N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181072
Record name 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile

CAS RN

301344-10-5
Record name 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。